molecular formula C20H17N3O3 B13369651 Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13369651
M. Wt: 347.4 g/mol
InChI Key: QRMLIEJEGQYFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 2-furyl group at position 2, a methyl group at position 7, and a methyl benzoate moiety linked via an amino group at position 2. This structure combines aromatic, electron-rich heterocycles (furyl and benzoate) with the planar imidazo[1,2-a]pyridine scaffold, which is known for diverse pharmacological applications, including anticancer and anti-inflammatory activities .

Synthesis of such derivatives often employs multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction (GBBR), enabling modular assembly of substituents on the imidazo[1,2-a]pyridine core .

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-[[2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C20H17N3O3/c1-13-9-10-23-17(12-13)22-18(16-8-5-11-26-16)19(23)21-15-7-4-3-6-14(15)20(24)25-2/h3-12,21H,1-2H3

InChI Key

QRMLIEJEGQYFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C(=O)OC)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multicomponent condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its efficiency and high yield of the target product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan and imidazo[1,2-a]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

Substituent Variations on the Imidazo[1,2-a]pyridine Core
  • 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine (CAS 89185-46-6): This analog replaces the furyl and benzoate groups with a 4-methoxyphenyl and amine, respectively. The molecular formula (C15H15N3O) indicates reduced complexity compared to the target compound.
  • (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one :
    Features a fluorophenyl group and a hydroxymethylene substituent. The fluorine atom may enhance metabolic stability, while the ketone group introduces polarity, contrasting with the ester in the target compound .

Functional Group Modifications
  • BLU-5937 (Methyl (S)-3-((2-(2,6-difluoro-4-(methylcarbamoyl)phenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-1-carboxylate) :
    Shares the 7-methylimidazo[1,2-a]pyridine core but incorporates a difluorophenyl and piperidine-carboxylate group. BLU-5937 has demonstrated high potency in preclinical models, with reported values of 25, >24, and >960 in unspecified assays, suggesting strong target engagement or efficacy .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Imidazo[1,2-a]pyridine Derivatives
Compound Name Molecular Formula Key Substituents Biological Activity (Notes) Reference
Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate C21H17N3O3 2-Furyl, 7-methyl, benzoate High lipophilicity (predicted)
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine C15H15N3O 4-Methoxyphenyl, 7-methyl, amine Lower logP (estimated)
BLU-5937 C20H18F2N6O2S Difluorophenyl, piperidine-carboxylate Potency: 25, >24, >960 (assay-specific)
JM216 (Platinum(IV) complex) C8H18Cl2N2O4Pt Cyclohexylamine, acetate Oral activity, cisplatin resistance bypass
Cytotoxicity and Resistance Profiles
  • JM216: A platinum(IV) complex with oral bioavailability and activity against cisplatin-resistant tumors.
  • BLU-5937 : The high potency values (>960 in one parameter) suggest efficacy in models where solubility or target binding is critical, though exact mechanisms remain unspecified .
Substituent Effects on Bioactivity
  • Furyl vs. Phenyl Groups : The 2-furyl group in the target compound may offer improved π-π stacking in target binding compared to phenyl or fluorophenyl groups in analogs .
  • Ester vs. Amine Groups : The benzoate ester in the target compound likely enhances cell permeability compared to the amine in CAS 89185-46-6, though it may increase metabolic liability .

Biological Activity

Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[1,2-a]pyridine core, which is known for its pharmacological properties. The presence of the furyl group and the benzoate moiety enhances its biological activity.

Research indicates that compounds similar to this compound exert their effects through various mechanisms:

  • Inhibition of Kinases : Many imidazo[1,2-a]pyridine derivatives are known to inhibit specific kinases involved in cancer cell proliferation. This compound may share similar properties, targeting pathways critical for tumor growth.
  • Antioxidant Activity : The furyl group is associated with antioxidant properties, potentially contributing to the compound's ability to mitigate oxidative stress in cells.
  • Apoptosis Induction : Studies suggest that related compounds can induce apoptosis in cancer cells by activating intrinsic pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
AnticancerPotential to inhibit various cancer cell lines (e.g., prostate, colon)
AntioxidantMay reduce oxidative damage through free radical scavenging
Apoptosis InductionInduces programmed cell death in malignant cells
Kinase InhibitionTargets specific kinases involved in cancer signaling pathways

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Study on Cancer Cell Lines : A study demonstrated that imidazo[1,2-a]pyridine derivatives significantly inhibited the proliferation of prostate and colon cancer cells. The mechanism involved the modulation of apoptosis-related proteins and cell cycle arrest .
  • Antioxidant Studies : Research indicated that compounds with furyl groups exhibit strong antioxidant activity, which may contribute to their protective effects against oxidative stress-induced cellular damage .
  • Kinase Inhibition Studies : Another study highlighted that certain derivatives inhibited c-KIT kinase, a target in various cancers, suggesting a potential therapeutic application for this compound in kinase-related malignancies .

Q & A

Q. What synthetic methodologies are commonly employed for preparing methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate?

The synthesis typically involves condensation reactions between substituted imidazo[1,2-a]pyridine intermediates and benzoate derivatives. For example:

  • Key steps : Reacting 7-methylimidazo[1,2-a]pyridin-3-amine derivatives with methyl 2-aminobenzoate under coupling conditions (e.g., EDCI/HOBt or palladium catalysis).
  • Critical parameters : Temperature control (60–80°C), solvent selection (DMF or THF), and base (e.g., triethylamine) to optimize yield .
  • Precursor preparation : 2-(2-Furyl) substituents are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • NMR spectroscopy : 1H and 13C NMR are essential for confirming regiochemistry of the imidazo[1,2-a]pyridine core and furyl/benzamide substituents. For example, distinct peaks for the methyl group at δ ~2.5 ppm (1H) and furyl protons at δ ~6.5–7.5 ppm .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., expected [M+H]+ at m/z ~406.12) .
  • X-ray crystallography : Used sparingly due to crystallinity challenges but provides definitive bond-length data for the imidazo[1,2-a]pyridine scaffold .

Advanced Research Questions

Q. How do structural modifications (e.g., furyl vs. phenyl substituents) impact biological activity in related imidazo[1,2-a]pyridine derivatives?

  • Structure-Activity Relationship (SAR) :

    SubstituentBiological Activity TrendReference
    2-FurylEnhanced antimicrobial activity due to increased electron density
    PhenylImproved COX-2 inhibition (IC50 ~0.8 μM) via hydrophobic interactions
    ThienylModerate antitumor activity (GI50 ~5 μM) in MCF-7 cells
  • Methodological insight : Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like COX-2 or bacterial enzymes .

Q. What experimental strategies address contradictions in reported biological data for imidazo[1,2-a]pyridine analogs?

  • Case example : Discrepancies in IC50 values for COX-2 inhibition may arise from:
    • Assay variability : Use of different enzyme sources (human recombinant vs. murine) .
    • Solubility factors : DMSO concentration >1% can denature proteins, altering results .
  • Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and include positive controls (e.g., Celecoxib for COX-2) .

Q. How are environmental impacts assessed for this compound during preclinical development?

  • Fate studies : Evaluate hydrolysis half-life (t1/2) under varying pH (e.g., t1/2 >30 days at pH 7 suggests persistence) .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (EC50 ~10 mg/L indicates moderate risk) .
  • Analytical methods : LC-MS/MS quantifies environmental residues at ppb levels .

Data Interpretation & Optimization

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Catalyst optimization : Palladium(II) acetate/XPhos improves coupling efficiency (yield ↑ from 45% to 72%) .
  • Workflow adjustments : One-pot reactions reduce intermediate purification losses .
  • Byproduct analysis : TLC or inline IR monitors reaction progress to minimize over-reaction .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

  • Degradation pathways : Hydrolysis of the methyl ester moiety accelerates in polar protic solvents (e.g., MeOH > EtOAc).

  • Stability data :

    ConditionDegradation (%) at 30 days
    4°C (dry DMSO)<5%
    RT (aqueous buffer, pH 7.4)>20%
    • Recommendation : Store lyophilized at -20°C under argon .

Biological Evaluation

Q. What in vitro models are suitable for evaluating this compound’s anticancer potential?

  • Cell lines : MCF-7 (breast), A549 (lung), and HT-29 (colon) for broad-spectrum screening .
  • Endpoint assays :
    • MTT assay for viability (48–72 hr exposure).
    • Annexin V/PI staining to differentiate apoptosis vs. necrosis .

Q. How is cytochrome P450 inhibition profiled to predict drug-drug interactions?

  • CYP isoform screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) .
  • Data interpretation : IC50 <1 μM indicates high risk of clinical interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.